molecular formula C21H12Cl2FN2O- B10875206 6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate

6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate

Cat. No.: B10875206
M. Wt: 398.2 g/mol
InChI Key: JXTCVJJQRGOYOZ-UHFFFAOYSA-M
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Description

6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, anilino, and phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using fluorinating agents like N-fluorobenzenesulfonimide.

    Coupling Reactions: The anilino group is introduced via a coupling reaction, such as the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles like amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

Scientific Research Applications

6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and fluoro substituents, along with the anilino and phenyl groups, makes it a versatile compound for various chemical reactions and research applications.

Properties

Molecular Formula

C21H12Cl2FN2O-

Molecular Weight

398.2 g/mol

IUPAC Name

6-chloro-3-(3-chloro-4-fluoroanilino)-4-phenylquinolin-2-olate

InChI

InChI=1S/C21H13Cl2FN2O/c22-13-6-9-18-15(10-13)19(12-4-2-1-3-5-12)20(21(27)26-18)25-14-7-8-17(24)16(23)11-14/h1-11,25H,(H,26,27)/p-1

InChI Key

JXTCVJJQRGOYOZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)[O-])NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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